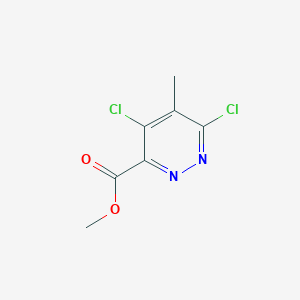
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The thiophene ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学研究应用
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The carboxylic acid group can form ionic interactions with amino acid residues in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-Methylbutanoic acid: A structurally similar compound with a butanoic acid moiety but lacking the thiophene ring.
2-Methylthiophene: Contains the thiophene ring but lacks the butanoic acid moiety.
Uniqueness
3-Methyl-2-(2-methylthiophen-3-yl)butanoic acid is unique due to the combination of the thiophene ring and the butanoic acid moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC 名称 |
3-methyl-2-(2-methylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-4-5-13-7(8)3/h4-6,9H,1-3H3,(H,11,12) |
InChI 键 |
OLGLVASCTIMQFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CS1)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


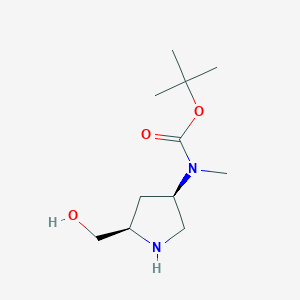
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
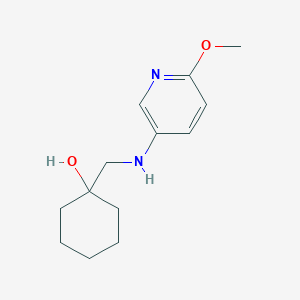
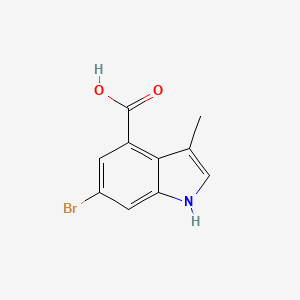
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)
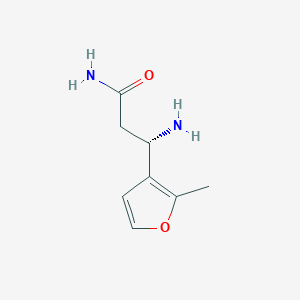
![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
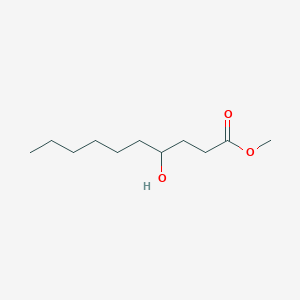
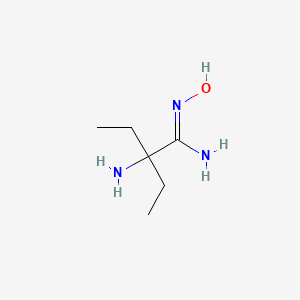
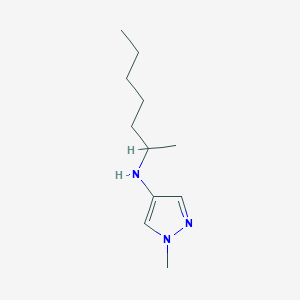
![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)
![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
